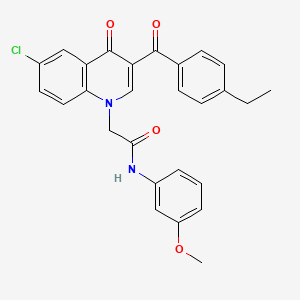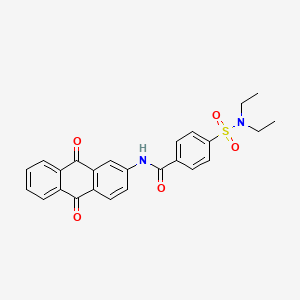
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide, also known as DASA-58, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. DASA-58 is a derivative of 2-anthraquinone sulfonamide and belongs to the class of sulfonamide compounds.
Mecanismo De Acción
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide exerts its anti-cancer activity by inhibiting the activity of the transcription factor STAT3, which is known to play a critical role in cancer cell proliferation, survival, and metastasis. 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been found to exhibit anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments is its high potency and specificity for STAT3 inhibition. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide. One potential area of investigation is its use in combination therapy with other anti-cancer drugs. Another area of interest is its potential as a therapeutic agent for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in vivo.
Métodos De Síntesis
The synthesis of 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide involves the reaction of 4-aminobenzamide with 2-chloro-9,10-anthraquinone in the presence of diethylamine and triethylamine. The resulting product is then sulfonated with chlorosulfonic acid, followed by the reaction with diethylamine to form 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide.
Aplicaciones Científicas De Investigación
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. Furthermore, 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-3-27(4-2)33(31,32)18-12-9-16(10-13-18)25(30)26-17-11-14-21-22(15-17)24(29)20-8-6-5-7-19(20)23(21)28/h5-15H,3-4H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKXPPIVGYSZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

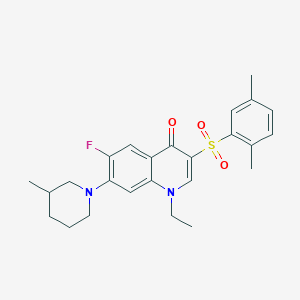
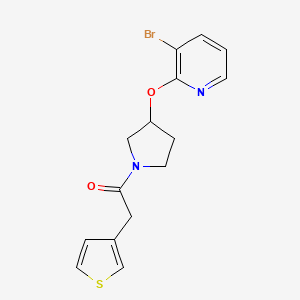
![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)
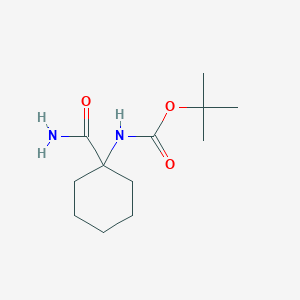
![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)
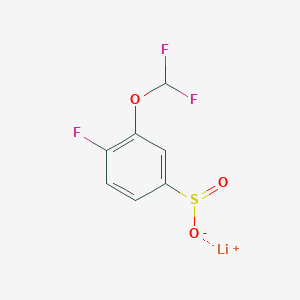
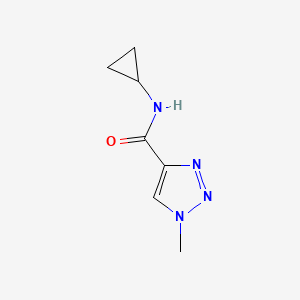
![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)
![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)
![(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2967595.png)
![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)
